2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzoate
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Overview
Description
2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a benzoate moiety substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzoate typically involves the esterification of 3-methylsulfonylbenzoic acid with 2-(4-methoxyphenyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-hydroxyphenyl)ethyl 3-methylsulfonylbenzoate.
Reduction: The ester group can be reduced to an alcohol, resulting in the formation of 2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 2-(4-Hydroxyphenyl)ethyl 3-methylsulfonylbenzoate.
Reduction: 2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethyl benzoate: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
2-(4-Hydroxyphenyl)ethyl 3-methylsulfonylbenzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.
2-(4-Methoxyphenyl)ethyl 4-methylsulfonylbenzoate: The position of the methylsulfonyl group is different, which can affect its chemical behavior and applications.
Uniqueness
2-(4-Methoxyphenyl)ethyl 3-methylsulfonylbenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethyl 3-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S/c1-21-15-8-6-13(7-9-15)10-11-22-17(18)14-4-3-5-16(12-14)23(2,19)20/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGFJIPWWJWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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